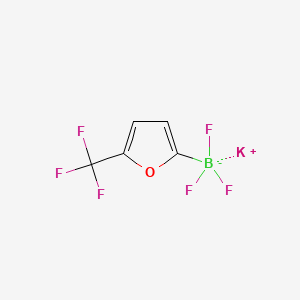
Potassium (2,6-difluoro-4-pyridinyl)trifluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide is a chemical compound that belongs to the class of organotrifluoroborates These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide typically involves the reaction of 2,6-difluoropyridine with a boron reagent, such as boronic acid or boronate ester, in the presence of a base like potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through crystallization or other suitable methods .
Industrial Production Methods
On an industrial scale, the production of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide follows similar synthetic routes but with optimized reaction conditions to maximize yield and minimize costs. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with various halides in the presence of a palladium catalyst to form carbon-carbon bonds . It can also participate in other types of reactions, including nucleophilic substitution and electrophilic addition.
Common Reagents and Conditions
The common reagents used in these reactions include palladium catalysts, bases like potassium carbonate or sodium hydroxide, and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF). The reactions are typically carried out under inert conditions to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reactants used. In the case of Suzuki-Miyaura coupling, the products are usually biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide has a wide range of applications in scientific research:
作用機序
The mechanism by which potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide exerts its effects is primarily through its participation in cross-coupling reactions. In the Suzuki-Miyaura coupling, for example, the compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in these reactions are well-studied and involve the formation of palladium complexes and the transfer of organic groups between the boron and palladium atoms.
類似化合物との比較
Potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide can be compared with other similar compounds, such as:
Potassium (2,6-dimethylpyridin-3-yl)trifluoroboranuide: This compound has similar reactivity but different steric and electronic properties due to the presence of methyl groups instead of fluorine atoms.
Potassium (pyridin-3-yl)trifluoroborate: This compound lacks the fluorine atoms, which can significantly affect its reactivity and stability in certain reactions.
Potassium 2,6-dimethoxypyridine-3-trifluoroborate: This compound has methoxy groups, which can influence its solubility and reactivity compared to the difluoro analog.
These comparisons highlight the unique properties of potassium (2,6-difluoropyridin-3-yl)trifluoroboranuide, particularly its enhanced stability and reactivity due to the presence of fluorine atoms.
特性
分子式 |
C5H2BF5KN |
|---|---|
分子量 |
220.98 g/mol |
IUPAC名 |
potassium;(2,6-difluoropyridin-3-yl)-trifluoroboranuide |
InChI |
InChI=1S/C5H2BF5N.K/c7-4-2-1-3(5(8)12-4)6(9,10)11;/h1-2H;/q-1;+1 |
InChIキー |
HLRUDVSMYBDKLK-UHFFFAOYSA-N |
正規SMILES |
[B-](C1=C(N=C(C=C1)F)F)(F)(F)F.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


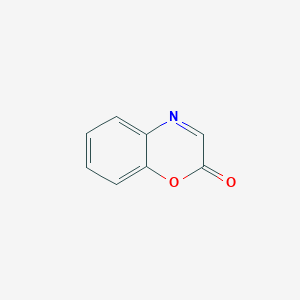
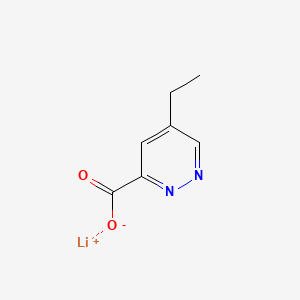
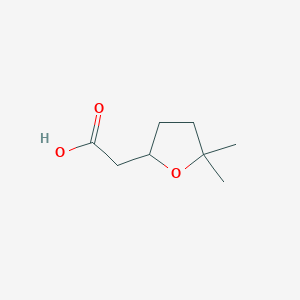
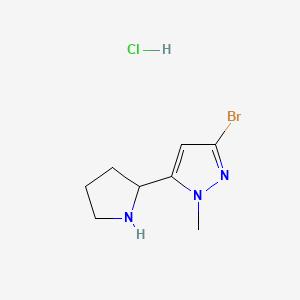
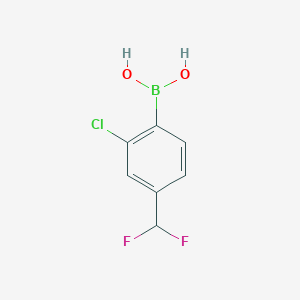

![tert-butyl N-[2-(piperazin-1-yl)propyl]carbamate](/img/structure/B13456574.png)
![2-[(2,4-Dichlorothiophen-3-yl)amino]acetic acid hydrochloride](/img/structure/B13456576.png)
![benzyl N-[(1s,4s)-4-azidocyclohexyl]carbamate](/img/structure/B13456583.png)
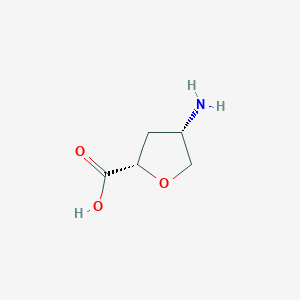
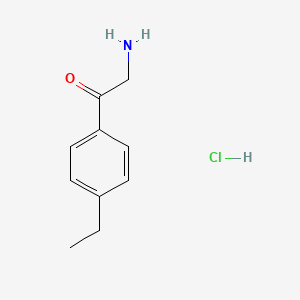
![5-(Difluoromethyl)spiro[2.3]hexane-5-carbaldehyde](/img/structure/B13456593.png)
